molecular formula C21H27FN2O2S B2384538 4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955533-76-3

4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2384538
CAS No.: 955533-76-3
M. Wt: 390.52
InChI Key: BUIDFDSKKRNMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is linked via an ethyl chain to a 1-propyl-1,2,3,4-tetrahydroquinoline moiety. Such structural attributes are common in pharmacologically active molecules, particularly those targeting central nervous system receptors or enzymes requiring lipophilic binding pockets .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2S/c1-3-12-24-13-4-5-18-15-17(6-8-20(18)24)10-11-23-27(25,26)21-9-7-19(22)14-16(21)2/h6-9,14-15,23H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDFDSKKRNMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by a sulfonamide group attached to a fluorinated aromatic ring and a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release are common mechanisms. Preliminary studies suggest that this compound may exhibit such effects, although detailed investigations are needed.

Neuroprotective Activity

Given the presence of the tetrahydroquinoline structure, which is often associated with neuroprotective effects, this compound may have implications in neurodegenerative diseases. Studies on related compounds have demonstrated their ability to enhance cognitive function and protect against neuronal damage.

The biological activity of this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Similar sulfonamides often act as enzyme inhibitors in metabolic pathways.
  • Modulation of Receptor Activity : Compounds with tetrahydroquinoline structures can interact with neurotransmitter receptors.
  • Cytokine Regulation : The compound may influence the release and activity of various cytokines involved in inflammatory responses.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various sulfonamide derivatives found that modifications at the aromatic ring significantly impacted efficacy against Gram-positive bacteria. Although specific data on this compound were not available, it suggests a need for further exploration of its antimicrobial potential.

Study 2: Anti-inflammatory Response

In vitro studies demonstrated that related sulfonamide compounds could reduce TNF-alpha levels in macrophages. This indicates a possible mechanism through which this compound might exert anti-inflammatory effects.

Study 3: Neuroprotective Effects

Research on tetrahydroquinoline derivatives has shown promise in models of Alzheimer's disease. These compounds exhibited the ability to inhibit acetylcholinesterase and promote neurogenesis. Such findings warrant further investigation into the neuroprotective capabilities of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogues

Compound A : 4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (from )
  • Key Differences: Core Structure: Compound A incorporates a dihydroquinoline-3-carboxylate system, whereas the target compound uses a simpler tetrahydroquinoline scaffold. The target compound lacks this complexity but includes a propyl chain on the tetrahydroquinoline. Functional Impact: The carboxylate group in Compound A may reduce blood-brain barrier penetration compared to the non-ionizable tetrahydroquinoline in the target compound .
Compound B : N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide (from )
  • Key Differences: Core Structure: Compound B uses a phenylmethanesulfonamide without fused heterocycles, contrasting with the tetrahydroquinoline-ethyl linkage in the target compound. Substituents: The chloroacetyl group in Compound B introduces electrophilic reactivity, which is absent in the fluorine- and methyl-substituted benzene of the target compound. Functional Impact: The chloroacetyl group may confer higher cytotoxicity, whereas the fluorine and methyl groups in the target compound prioritize metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~430 g/mol ~600 g/mol ~300 g/mol
LogP (Predicted) 3.8–4.2 (high lipophilicity) 2.5–3.0 (moderate) 1.8–2.2 (low)
Hydrogen Bond Acceptors 5 8 4
Rotatable Bonds 7 12 4
Structural Rigidity Moderate (tetrahydroquinoline) High (dihydroquinoline core) Low (simple phenyl group)

Interpretation :

  • The target compound balances lipophilicity (LogP ~4) and moderate rigidity, favoring membrane permeability and target engagement in hydrophobic pockets.
  • Compound A’s higher molecular weight and hydrogen-bonding capacity may limit bioavailability, while Compound B’s simplicity reduces metabolic stability .

Methodological Approaches for Comparative Analysis

Crystallographic Tools

  • SHELX System : Used for refining crystal structures, enabling precise comparison of molecular conformations and intermolecular interactions (e.g., sulfonamide hydrogen bonding) .
  • Mercury CSD : Facilitates visualization of crystal packing and intermolecular motifs. For example, the propyl chain in the target compound may adopt distinct conformations compared to the cyclopropyl group in Compound A .

Database Mining

  • Cambridge Structural Database (CSD): Queries for tetrahydroquinoline derivatives reveal trends in sulfonamide geometry and substituent effects on solubility .

Preparation Methods

Friedel-Crafts Acylation for Benzoyl Intermediate

The synthesis begins with the preparation of 4-fluoro-2-methylbenzoic acid, a critical precursor for the sulfonamide group. As detailed in patent CN110903176A, m-fluorotoluene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of anhydrous aluminum trichloride (AlCl₃) at 0–10°C. This reaction produces a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and its para-isomer (ratio ~3:1). The use of 1,2-dichloroethane as the solvent ensures optimal solubility and reaction control, while low temperatures minimize side reactions.

Alkaline Hydrolysis and Recrystallization

The acylated product is hydrolyzed under alkaline conditions (NaOH, 80°C) to yield 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid. Recrystallization in toluene isolates the target isomer with >98% purity. This step’s efficiency relies on precise pH control during acidification to prevent decarboxylation.

Sulfonation and Chlorination

The benzoic acid derivative is then converted to the sulfonic acid via reaction with chlorosulfonic acid (ClSO₃H) at 50°C. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane generates 4-fluoro-2-methylbenzenesulfonyl chloride. This method, adapted from EP0512953B1, achieves 85% yield by maintaining stoichiometric excess of PCl₅ and rigorous moisture exclusion.

Synthesis of 2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Ethylamine

Quinoline Core Construction

The tetrahydroquinoline scaffold is synthesized via a Pictet-Spengler cyclization. Starting with 6-nitroaniline, condensation with propionaldehyde in acidic ethanol forms the imine intermediate, which cyclizes at 120°C to yield 6-nitro-1-propyl-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, providing 6-amino-1-propyl-1,2,3,4-tetrahydroquinoline.

Ethylamine Side Chain Introduction

The 6-amino derivative undergoes reductive alkylation with acetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to install the ethylamine side chain. This step, performed in methanol at pH 5–6, affords 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine with 78% yield.

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final coupling involves reacting 4-fluoro-2-methylbenzenesulfonyl chloride with 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine in tetrahydrofuran (THF) at 0°C. Triethylamine (TEA) is added to scavenge HCl, promoting a nucleophilic substitution mechanism. After 12 hours, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound with 92% purity.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.98 (d, J = 2.0 Hz, 1H, ArH), 3.21 (t, J = 6.8 Hz, 2H, CH₂NH), 2.94–2.88 (m, 2H, CH₂N), 2.65 (t, J = 7.2 Hz, 2H, CH₂), 1.75–1.68 (m, 2H, CH₂), 1.45–1.38 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calculates for C₂₀H₂₅FN₂O₂S: 392.1564 [M+H]⁺; found: 392.1568.

Industrial Scalability and Process Optimization

Solvent and Catalyst Recovery

Patent CN110903176A highlights the recyclability of 1,2-dichloroethane and AlCl₃ in Friedel-Crafts reactions, reducing waste and cost. Similarly, EP0512953B1 emphasizes the use of chlorobenzene as a reusable solvent for sulfonylation.

Yield Comparison of Synthetic Routes

Step Yield (%) Conditions Source
Friedel-Crafts 76 0–10°C, AlCl₃, 1,2-dichloroethane
Sulfonyl Chloride 85 PCl₅, CH₂Cl₂, 25°C
Amine Alkylation 78 NaBH₃CN, pH 5–6, MeOH
Final Coupling 92 THF, TEA, 0°C

Q & A

Q. How can theoretical frameworks guide mechanistic studies of its enzyme interactions?

  • Methodological Answer :
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with inhibitory activity .
  • Molecular Dynamics : Simulate enzyme-ligand complexes (NAMD/GROMACS) to identify key residues .
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinities and validate experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.